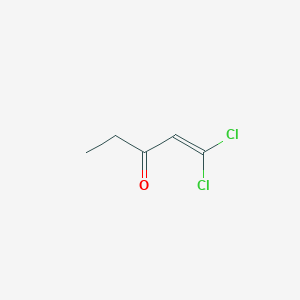
1,1'-(Ethane-1,1-diyldisulfonyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of two phenylsulfonyl groups attached to an ethylene backbone. It is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’-(Ethane-1,1-diyldisulfonyl)dibenzene can be synthesized through several methods. One common approach involves the reaction of phenylsulfonyl chloride with ethylene in the presence of a base, such as sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 1,1’-(Ethane-1,1-diyldisulfonyl)dibenzene often involves large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving efficient production rates and minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(Ethane-1,1-diyldisulfonyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various electrophiles or nucleophiles, depending on the desired substitution, are used under appropriate conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and substituted phenyl compounds .
Applications De Recherche Scientifique
1,1’-(Ethane-1,1-diyldisulfonyl)dibenzene has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1’-(Ethane-1,1-diyldisulfonyl)dibenzene involves its ability to participate in various chemical reactions due to the presence of reactive sulfonyl groups. These groups can undergo nucleophilic and electrophilic attacks, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
- 1,1-Bis(benzenesulfonyl)ethylene
- 1,1-Bis(phenylsulfonyl)ethene
- 1,1′-[Ethenylidenebis(sulfonyl)]bis[benzene]
Comparison: 1,1’-(Ethane-1,1-diyldisulfonyl)dibenzene is unique due to its specific ethylene backbone and the presence of two phenylsulfonyl groups. This structure imparts distinct reactivity and stability compared to other similar compounds. Its ability to participate in Diels-Alder reactions and serve as a synthetic equivalent of ethylene 1,2-dipole sets it apart from other sulfonyl-containing compounds .
Propriétés
Numéro CAS |
33419-26-0 |
|---|---|
Formule moléculaire |
C14H14O4S2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)ethylsulfonylbenzene |
InChI |
InChI=1S/C14H14O4S2/c1-12(19(15,16)13-8-4-2-5-9-13)20(17,18)14-10-6-3-7-11-14/h2-12H,1H3 |
Clé InChI |
ZFWXBXCCIHNBGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


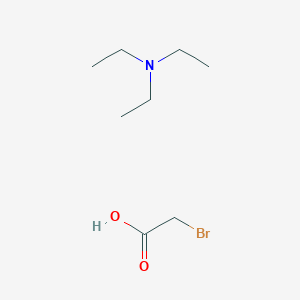
![6-Methyl-3-[(1E)-N-(4-methylphenyl)ethanimidoyl]-2H-pyran-2,4(3H)-dione](/img/structure/B14680463.png)
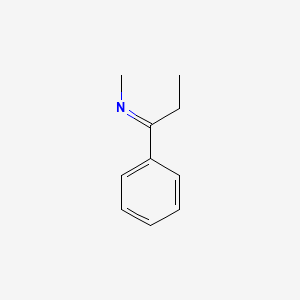
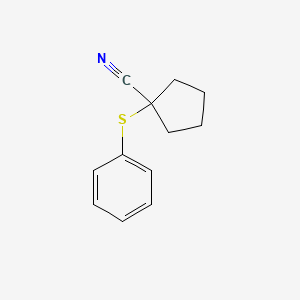
![4-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14680472.png)
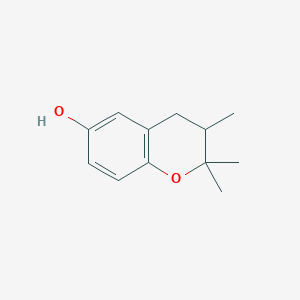
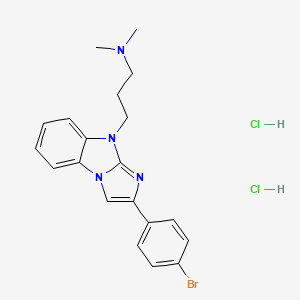
![[(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid](/img/structure/B14680485.png)


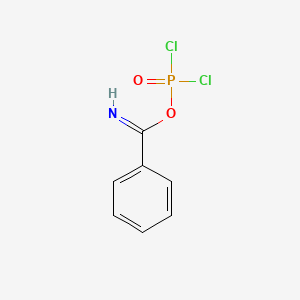

![(2S)-2-[(8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B14680505.png)
